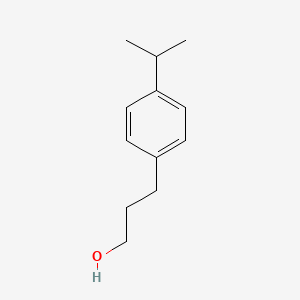

3-(4-Isopropyl-phenyl)-propan-1-OL

説明

Contextual Significance within Organic Chemistry Research

Within the expansive field of organic chemistry, the significance of 3-(4-Isopropyl-phenyl)-propan-1-ol is intrinsically linked to the broader class of arylpropanols. These compounds serve as crucial building blocks and intermediates in the synthesis of more complex molecules. Their structural motif, featuring both an aromatic ring and a reactive alcohol functional group, allows for a diverse range of chemical transformations, making them valuable precursors in the development of new materials and biologically active compounds. The specific substitution pattern of an isopropyl group in the para position can influence the molecule's physical and chemical properties, such as its lipophilicity and steric hindrance, thereby offering a unique tool for fine-tuning molecular design.

Overview of Arylpropanol Derivatives in Chemical Synthesis

Arylpropanol derivatives are a well-established class of compounds with significant applications, most notably in the fragrance industry. nih.gov The structural analogue, 3-phenyl-1-propanol, is a known fragrance ingredient. nih.gov The synthesis of such compounds often involves the reduction of corresponding aldehydes or ketones. For instance, the catalytic hydrogenation of alkenes is a common method for producing saturated alkanes and can be adapted for the reduction of other functional groups. youtube.com The synthesis of related structures, such as 3-phenyl-1-propanol, has been achieved through the reduction of cinnamaldehyde (B126680) and its derivatives. nih.gov This highlights a general synthetic strategy that is likely applicable to this compound.

Current Research Gaps and Opportunities Pertaining to this compound

Despite the established importance of its structural relatives, a comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its precursor, 3-(4-isopropylphenyl)propanal (commonly known as cyclamen aldehyde), is a well-documented fragrance component, the alcohol derivative remains largely unexplored. wikipedia.org This presents a significant research gap and a corresponding opportunity for investigation into its synthesis, characterization, and potential applications. Elucidating its unique properties could unlock new avenues in fragrance chemistry, materials science, and medicinal chemistry. For example, studies on the biological activities of other 3-aryl-1-propanol derivatives suggest that this compound could also exhibit interesting pharmacological properties. nih.govmdpi.com

Scope and Objectives of the Research Outline

This article aims to provide a foundational understanding of this compound by synthesizing the available, albeit limited, information. The primary objectives are to:

Situate the compound within the broader context of organic chemistry and arylpropanol research.

Infer potential synthetic pathways based on established methodologies for related compounds.

Highlight the current void in dedicated research as a key opportunity for the scientific community.

Present a structured overview to serve as a catalyst for future investigations into this promising molecule.

Detailed Research Findings

Direct research on this compound is sparse. However, by examining its precursor and related compounds, we can infer likely synthetic routes and properties.

A probable and efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding aldehyde, 3-(4-isopropylphenyl)propanal. This aldehyde is commercially available and is itself synthesized via a crossed-aldol condensation between cuminaldehyde and propionaldehyde, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde. wikipedia.org The subsequent reduction of the propanal to the propanol (B110389) would be a standard procedure in organic synthesis, likely achievable with high yield using common reducing agents.

| Precursor | Reaction Type | Product | Potential Catalyst/Reagent |

| 3-(4-isopropylphenyl)propanal | Catalytic Hydrogenation | This compound | Pd/C, PtO2, Ni |

| 3-(4-isopropylphenyl)propanal | Chemical Reduction | This compound | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) |

This table presents potential synthetic routes to this compound based on established chemical transformations.

Structure

3D Structure

特性

IUPAC Name |

3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQOZOALQRBMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570811 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79942-40-8 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Isopropyl Phenyl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(4-isopropyl-phenyl)-propan-1-ol reveals several logical bond disconnections that inform the design of viable synthetic pathways. The primary disconnections are centered around the propanol (B110389) side chain and its attachment to the isopropylphenyl moiety.

Disconnection 1: C-O Bond

A primary retrosynthetic step involves the disconnection of the carbon-oxygen bond of the primary alcohol. This leads back to a corresponding alkyl halide or other activated derivative, which is not a common synthetic route for primary alcohols unless through substitution reactions which are not the focus here. A more practical approach is functional group interconversion (FGI), transforming the alcohol into a more synthetically accessible precursor.

Disconnection 2: C-C Bond at the α-β Position

Disconnecting the bond between the alpha and beta carbons of the propanol chain suggests a two-carbon extension of a benzyl derivative. A plausible synthetic equivalent for this strategy would involve the reaction of a 4-isopropylbenzyl Grignard reagent with ethylene oxide. This approach is advantageous as it builds the propanol chain in a single step.

Disconnection 3: C-C Bond at the β-γ Position

A disconnection between the beta and gamma carbons points towards a one-carbon extension of a 2-(4-isopropylphenyl)ethyl derivative. While feasible, this route is often less direct than the α-β disconnection.

Disconnection 4: Functional Group Interconversion of the Hydroxyl Group

A common and effective retrosynthetic strategy is to consider the target alcohol as the reduced form of a corresponding carbonyl compound. This leads to precursors such as 3-(4-isopropylphenyl)propanoic acid, its ester or amide derivatives, or 3-(4-isopropylphenyl)propanal. These precursors can then be synthesized through various established methods.

Disconnection 5: Modification of the Aromatic Ring

Another approach involves the synthesis of the propanol side chain on a simpler aromatic ring, followed by isopropylation of the phenyl group. However, this can lead to issues with regioselectivity (ortho, meta, para substitution) and is generally a less preferred strategy.

These retrosynthetic pathways form the basis for the direct synthetic methodologies discussed in the following sections.

Direct Synthetic Pathways

Based on the retrosynthetic analysis, several direct synthetic pathways can be employed to synthesize this compound.

Reduction of Corresponding Carbonyl Precursors (e.g., 3-(4-isopropylphenyl)propanoic acid derivatives, 3-(4-isopropylphenyl)propanal)

A widely used and efficient method for the synthesis of this compound is the reduction of its corresponding carbonyl precursors. This includes the reduction of carboxylic acids, esters, and aldehydes.

Reduction of 3-(4-isopropylphenyl)propanoic acid and its Derivatives:

The carboxylic acid, 3-(4-isopropylphenyl)propanoic acid, or its ester derivatives (e.g., methyl or ethyl esters) can be effectively reduced to the target primary alcohol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium Borohydride (B1222165) (NaBH₄) in combination with a catalyst: While sodium borohydride is generally not strong enough to reduce carboxylic acids directly, it can be used to reduce esters, especially in the presence of a Lewis acid or by using a large excess of the reagent in a protic solvent.

The general transformation can be represented as follows:

R-COOH → R-CH₂OH (using a strong reducing agent like LiAlH₄)

R-COOR' → R-CH₂OH (using LiAlH₄ or NaBH₄ under specific conditions)

Where R = 3-(4-isopropylphenyl)propyl.

Reduction of 3-(4-isopropylphenyl)propanal:

The aldehyde, 3-(4-isopropylphenyl)propanal, can be readily reduced to this compound using milder reducing agents.

Sodium Borohydride (NaBH₄): This is a common and selective reagent for the reduction of aldehydes to primary alcohols. The reaction is typically performed in alcoholic solvents like methanol or ethanol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

| Precursor | Reducing Agent/Conditions | Product |

| 3-(4-isopropylphenyl)propanoic acid | 1. LiAlH₄, THF 2. H₃O⁺ | This compound |

| Methyl 3-(4-isopropylphenyl)propanoate | 1. LiAlH₄, THF 2. H₃O⁺ | This compound |

| 3-(4-isopropylphenyl)propanal | NaBH₄, Methanol | This compound |

| 3-(4-isopropylphenyl)propanal | H₂, Pd/C, Ethanol | This compound |

Grignard Reagent and Organometallic Strategies for Carbon-Carbon Bond Formation

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for constructing the carbon skeleton of this compound. sigmaaldrich.com A key strategy involves the reaction of a 4-isopropylphenyl Grignard reagent with a suitable electrophile to introduce the three-carbon side chain.

A highly effective approach is the reaction of 4-isopropylphenylmagnesium bromide with ethylene oxide. This reaction opens the epoxide ring and forms a new carbon-carbon bond, resulting in a two-carbon extension of the aromatic ring to directly yield the desired propanol after acidic workup.

Reaction Scheme:

Formation of the Grignard Reagent: 4-Bromocumene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form 4-isopropylphenylmagnesium bromide.

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to its opening.

Acidic Workup: The resulting magnesium alkoxide is then hydrolyzed with a dilute acid (e.g., HCl or H₂SO₄) to yield this compound.

An alternative, though less direct, Grignard-based approach could involve the reaction of a two-carbon Grignard reagent, such as ethylmagnesium bromide, with 4-isopropylbenzaldehyde. This would yield a secondary alcohol, 1-(4-isopropylphenyl)propan-1-ol, which would then require further synthetic steps (dehydration followed by hydroboration-oxidation) to be converted to the target primary alcohol.

Catalytic Hydrogenation Approaches Utilizing Aromatic or Unsaturated Precursors

Catalytic hydrogenation is a versatile and clean method that can be employed for the synthesis of this compound from unsaturated precursors. This approach typically involves the reduction of a carbon-carbon double bond in the side chain and/or the reduction of a carbonyl group.

A plausible precursor for this method is 3-(4-isopropylphenyl)prop-2-en-1-ol or its corresponding aldehyde, 3-(4-isopropylphenyl)propenal (also known as 4-isopropylcinnamaldehyde). The catalytic hydrogenation of these unsaturated compounds over a suitable catalyst will reduce the carbon-carbon double bond to afford the saturated alcohol.

Typical Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is a commonly used catalyst for the hydrogenation of alkenes. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.

Platinum Oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for the reduction of alkenes.

Raney Nickel: A nickel-aluminum alloy that has been treated with sodium hydroxide, Raney nickel is a versatile catalyst for the hydrogenation of various functional groups, including alkenes and carbonyls.

If the starting material is an unsaturated aldehyde or ketone, controlling the reaction conditions (pressure, temperature, and catalyst choice) can allow for the selective reduction of the double bond while preserving the carbonyl group, or the reduction of both functionalities simultaneously. For the synthesis of this compound, the simultaneous reduction of both the double bond and a carbonyl group (if present in the precursor) is desirable.

Multi-Step Synthetic Sequences from Readily Available Starting Materials

The synthesis of this compound can also be achieved through multi-step sequences starting from simple and readily available materials like cumene (B47948) (isopropylbenzene).

Example of a Multi-Step Synthesis from Cumene:

Friedel-Crafts Acylation: Cumene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces a three-carbon chain to the aromatic ring, primarily at the para position due to the directing effect of the isopropyl group, to form 1-(4-isopropylphenyl)propan-1-one.

Reduction of the Ketone: The resulting ketone can be reduced to the corresponding secondary alcohol, 1-(4-isopropylphenyl)propan-1-ol, using a reducing agent like sodium borohydride (NaBH₄).

Dehydration: The secondary alcohol can be dehydrated to form 1-(4-isopropylphenyl)prop-1-ene by heating with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

Hydroboration-Oxidation: The alkene is then subjected to hydroboration-oxidation. This two-step process involves the reaction with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH). This sequence results in the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol, this compound.

This multi-step approach allows for the construction of the target molecule from simple precursors and provides a high degree of control over the final structure.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

While this compound itself is achiral, the introduction of a stereocenter into the propanol chain, for example at the alpha or beta position, would result in chiral molecules with (R) and (S) enantiomers. The principles of stereoselective and asymmetric synthesis can be applied to prepare such chiral derivatives in an enantiomerically enriched or pure form.

For a hypothetical chiral derivative, such as 3-(4-isopropylphenyl)-1-phenylpropan-1-ol, asymmetric synthesis would be crucial. Methodologies to achieve this include:

Chiral Reducing Agents: The asymmetric reduction of a prochiral ketone precursor, such as 1-(4-isopropylphenyl)-3-phenylpropan-1-one, using a chiral reducing agent can lead to the formation of one enantiomer of the alcohol in excess. Examples of such reagents include the Corey-Bakshi-Shibata (CBS) catalyst system or chiral borane derivatives.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of an unsaturated precursor containing a prochiral double bond, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands), can provide access to enantiomerically enriched products.

Enzymatic Resolutions: A racemic mixture of a chiral alcohol derivative can be resolved using enzymes, such as lipases. These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The development of stereoselective routes is of paramount importance in medicinal chemistry, where the different enantiomers of a chiral molecule often exhibit distinct biological activities.

Chiral Catalyst Applications in Asymmetric Reductions

Asymmetric reduction of prochiral precursors, such as ketones and unsaturated C=C bonds, is a powerful and direct method for synthesizing enantiomerically enriched alcohols. This approach relies on a chiral catalyst to control the stereochemical outcome of the hydrogenation or hydride transfer reaction.

A primary route to this compound via this method is the asymmetric hydrogenation of a precursor like 4-isopropylcinnamic acid or its ester derivatives. Transition metal complexes featuring chiral ligands are highly effective for this transformation. Rhodium and Ruthenium complexes with chiral bisphosphine ligands, such as BINAP, are prominent examples. The catalyst forms a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby creating a chiral center with high enantiomeric excess (ee). For instance, nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters using Ni(OAc)₂ and (R)-BINAP has demonstrated high yields and enantioselectivity (up to 99% yield and 96% ee) for structurally related compounds rsc.org.

Another key strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-isopropylphenyl)propan-1-one. Chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), are highly effective for the stereoselective reduction of ketones with borane reagents researchgate.net. The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state that exposes one face of the carbonyl to hydride attack, leading to the formation of the chiral alcohol with high predictability and enantioselectivity.

Table 1: Representative Chiral Catalysts in Asymmetric Reductions

| Catalyst Type | Precursor Substrate | Typical Reaction | Potential Product Configuration | Reference Example |

|---|---|---|---|---|

| Rhodium-BINAP | 4-Isopropylcinnamic Acid Ester | Asymmetric Hydrogenation | (R)- or (S)-3-(4-isopropylphenyl)propanoic acid ester | Asymmetric hydrogenation of cinnamic acids shows high ee acs.orgtaylorfrancis.com. |

| Ruthenium-BINAP | 1-(4-isopropylphenyl)propan-1-one | Asymmetric Hydrogenation | (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol | General method for aryl ketones. |

| CBS Catalyst (Oxazaborolidine) | 1-(4-isopropylphenyl)propan-1-one | Asymmetric Borane Reduction | (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol | Effective for various prochiral ketones researchgate.net. |

| Chiral Phosphine-Nickel | Substituted Cinnamic Esters | Asymmetric Hydrogenation | High ee Phenylalanine Derivatives | High yields and ee reported for analogous systems rsc.org. |

Enzymatic Resolution and Biocatalytic Pathways for Enantiomer Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. For this compound, two primary biocatalytic strategies are applicable: enzymatic kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone.

Enzymatic Kinetic Resolution (EKR) involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol mixture, leaving the other enantiomer unreacted. Lipases from sources such as Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) are widely used for this purpose researchgate.net. In a typical EKR of racemic this compound, the enzyme would catalyze the transesterification reaction with an acyl donor (e.g., vinyl acetate). For example, the (R)-enantiomer might be preferentially acylated to form (R)-3-(4-isopropyl-phenyl)propyl acetate, leaving the unreacted (S)-3-(4-Isopropyl-phenyl)-propan-1-OL in high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to obtain both the ester and the remaining alcohol with high optical purity mdpi.comnih.gov.

Biocatalytic Asymmetric Reduction utilizes oxidoreductase enzymes, often from whole-cell biocatalysts like yeast (Saccharomyces cerevisiae) or specific bacteria, to reduce a prochiral ketone precursor mdpi.com. For instance, 1-(4-isopropylphenyl)propan-1-one can be reduced to yield predominantly one enantiomer of the corresponding alcohol. This process is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer. Whole-cell systems are particularly advantageous as they contain the necessary enzymes and cofactor (NAD(P)H) regeneration systems, avoiding the need for adding expensive cofactors mdpi.comnih.gov. Various microorganisms, including Rhodotorula glutinis, have shown excellent performance in reducing aromatic ketones with high yield and stereoselectivity nih.govresearchgate.net.

Table 2: Biocatalytic Methods for Chiral Alcohol Production

| Method | Enzyme/Biocatalyst | Substrate | Product(s) | Key Advantage |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (Pseudomonas cepacia, Candida antarctica) | Racemic 3-(4-isopropylphenyl)-propan-1-ol | (R)-Acetate and (S)-Alcohol (or vice versa) | High enantiomeric excess (>99% ee) for both enantiomers nih.gov. |

| Asymmetric Reduction | Oxidoreductase (e.g., in Rhodotorula glutinis) | 1-(4-isopropylphenyl)propan-1-one | (S)- or (R)-3-(4-isopropylphenyl)-propan-1-ol | Theoretical 100% yield of a single enantiomer nih.govresearchgate.net. |

| Asymmetric Reduction | Plant Tissues (e.g., Daucus carota) | Prochiral Aromatic Ketones | Chiral Alcohols | Green and readily available biocatalysts nih.gov. |

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in synthesis wikipedia.org. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to propanoic acid to form a chiral amide or ester wikipedia.orgnih.gov. The alpha-proton of this adduct can be removed with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate maintains a rigid, chelated conformation that blocks one of its faces. Subsequent reaction with an electrophile, such as 4-isopropylbenzyl bromide, occurs from the unhindered face, leading to the formation of one diastereomer in high excess (often >98:2 dr) nih.gov.

Once the new stereocenter is set, the chiral auxiliary is cleaved under mild conditions. For example, an Evans auxiliary can be removed via hydrolysis or reduction to yield the corresponding carboxylic acid or primary alcohol. A pseudoephedrine auxiliary can be cleaved by hydrolysis to give the carboxylic acid. The resulting chiral 3-(4-isopropylphenyl)propanoic acid can then be readily reduced to the target alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄), without affecting the newly formed stereocenter.

Table 3: Asymmetric Synthesis via Chiral Auxiliaries

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (dr) | Auxiliary Removal | Final Step |

|---|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation of Enolate | Typically >95:5 | Reductive Cleavage (e.g., LiBH₄) | Direct formation of alcohol |

| Pseudoephedrine | Asymmetric Alkylation of Enolate | Up to >99:1 nih.gov | Mild Acidic Hydrolysis | Reduction of resulting carboxylic acid |

| Schöllkopf Auxiliaries | Alkylation of Bis-lactim Ethers | >95% de biosynth.com | Acidic Hydrolysis | Yields chiral amino acids, adaptable for other targets |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound, particularly through common non-asymmetric routes like Grignard reactions, careful control of parameters is essential.

A plausible synthesis involves the reaction of a 4-isopropylbenzylmagnesium halide with an appropriate electrophile like ethylene oxide. Alternatively, an isopropylphenylmagnesium halide can react with an aldehyde such as propanal. The Grignard reaction is highly sensitive to several factors:

Solvent: The choice of solvent is critical for Grignard reagent formation and reactivity. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard due to their ability to solvate the magnesium center. Studies have shown that for some Grignard additions, diethyl ether provides higher yields compared to THF where no product might be observed researchgate.net.

Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic reaction, especially during the addition of the electrophile. Lower temperatures can also improve selectivity and reduce the formation of byproducts dtu.dk.

Reagent Purity and Stoichiometry: The magnesium and solvent must be anhydrous to prevent quenching of the Grignard reagent. The ratio of reactants must be carefully controlled. For example, in the addition of Grignard reagents to esters, a 1:1 ratio is desired for mono-addition, but over-addition leading to tertiary alcohols is a common side reaction dtu.dk.

Addition Rate: Slow, controlled addition of the electrophile to the Grignard reagent (or vice-versa) is often necessary to maintain the optimal reaction temperature and prevent side reactions.

Table 4: Optimization of a Model Grignard Reaction for Aryl Alcohol Synthesis

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Dioxane | Diethyl Ether (Et₂O) | No product in THF/Dioxane; 92% yield in Et₂O researchgate.net. |

| Temperature | 0 °C | Room Temperature (25 °C) | Reflux (35 °C) | Lower temperatures often improve selectivity by minimizing side reactions like enolization. |

| Grignard Reagent | Isopropylmagnesium bromide | 4-Tolylmagnesium bromide | Benzylmagnesium chloride | Reactivity and steric hindrance of the Grignard reagent affect yield and product distribution. |

| Substrate | p-Tolualdehyde | Propanal | Ethylene Oxide | The electrophile choice dictates the final product structure. |

This table is based on general principles and findings from analogous Grignard reactions researchgate.netodinity.com.

Chemical Reactivity and Functional Group Transformations of 3 4 Isopropyl Phenyl Propan 1 Ol

Reactions at the Primary Hydroxyl Group

The primary hydroxyl (-OH) group is a key site for a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol moiety of 3-(4-Isopropyl-phenyl)-propan-1-ol can be selectively oxidized to yield either the corresponding aldehyde, 3-(4-isopropylphenyl)propanal, or the carboxylic acid, 3-(4-isopropylphenyl)propanoic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are effective for this transformation. csic.esworldscientific.comresearchgate.net These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to prevent overoxidation to the carboxylic acid. worldscientific.com The use of PCC allows for the conversion of primary alcohols to aldehydes without further oxidation. chemedx.org Similarly, DMP is a mild and selective oxidant for converting primary alcohols to their corresponding aldehydes. worldscientific.comresearchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and potent reagent for this purpose. perfumerflavorist.comchegg.comgoogle.comyoutube.com The reaction is typically exothermic and proceeds with high yield. perfumerflavorist.com The aldehyde is formed as an intermediate but is rapidly oxidized further under these conditions. perfumerflavorist.comgoogle.com Other strong oxidants like potassium permanganate (B83412) (KMnO₄) can also be used. libretexts.org

| Target Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 3-(4-Isopropylphenyl)propanal | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | researchgate.netchemedx.org |

| 3-(4-Isopropylphenyl)propanal | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | worldscientific.com |

| 3-(4-Isopropylphenyl)propanoic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0°C to Room Temperature | perfumerflavorist.comgoogle.com |

| 3-(4-Isopropylphenyl)propanoic acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | libretexts.org |

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.net For example, reaction with acetic acid would yield 3-(4-isopropylphenyl)propyl acetate. Alternatively, more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be used, often in the presence of a base like pyridine (B92270), to achieve higher yields under milder conditions. fiveable.meulisboa.pt

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers from this compound. csic.esaskfilo.com This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. researchgate.net This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ether. csic.esresearchgate.net The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. askfilo.com

| Reaction Type | Reagents | Product Example | Reference |

|---|---|---|---|

| Fischer Esterification | CH₃COOH, H₂SO₄ (cat.) | 3-(4-Isopropylphenyl)propyl acetate | researchgate.net |

| Acylation | (CH₃CO)₂O, Pyridine | 3-(4-Isopropylphenyl)propyl acetate | fiveable.me |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-Methoxy-3-(4-isopropylphenyl)propane | csic.esresearchgate.net |

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution. This conversion is important for introducing a good leaving group for subsequent reactions.

For conversion to the corresponding alkyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent. wikipedia.org The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. quora.com This method avoids carbocation rearrangements. wikipedia.org

For conversion to the alkyl bromide, phosphorus tribromide (PBr₃) is the reagent of choice. perfumerflavorist.comwikipedia.org This reaction also proceeds via an Sₙ2 mechanism, working well for primary alcohols and leading to the formation of 1-bromo-3-(4-isopropylphenyl)propane. perfumerflavorist.comsciepub.com

| Target Product | Reagent | Typical Byproducts | Reference |

|---|---|---|---|

| 1-Chloro-3-(4-isopropylphenyl)propane | Thionyl Chloride (SOCl₂) | SO₂, HCl | wikipedia.orgquora.com |

| 1-Bromo-3-(4-isopropylphenyl)propane | Phosphorus Tribromide (PBr₃) | H₃PO₃ | perfumerflavorist.comwikipedia.org |

Reactions Involving the Aromatic Ring System

The isopropyl-substituted benzene (B151609) ring is susceptible to electrophilic attack and the isopropyl group itself can undergo specific transformations.

The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The 3-hydroxypropyl chain is also weakly activating and ortho-, para-directing. Since the para-position is occupied by the isopropyl group, electrophilic attack will be directed to the positions ortho to the isopropyl group (and meta to the propyl chain).

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the aromatic ring, primarily at the ortho position to the isopropyl group. researchgate.netresearchgate.netwikipedia.org

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. The halogen will substitute at the ortho position. sciepub.com

Friedel-Crafts Acylation: The introduction of an acyl group (e.g., acetyl group from acetyl chloride) onto the ring can be accomplished using a Friedel-Crafts acylation reaction with a Lewis acid catalyst like AlCl₃. perfumerflavorist.comquora.com This reaction yields the corresponding ketone, for example, 2-acetyl-4-isopropyl-1-(3-hydroxypropyl)benzene.

| Reaction | Reagents | Major Product (Predicted) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Isopropyl-2-nitrophenyl)propan-1-ol | researchgate.netwikipedia.org |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-isopropylphenyl)propan-1-ol | sciepub.com |

| Acylation | CH₃COCl, AlCl₃ | 3-(2-Acetyl-4-isopropylphenyl)propan-1-ol | perfumerflavorist.comchegg.com |

The isopropyl group attached to the benzene ring has a tertiary benzylic hydrogen, which is a point of specific reactivity.

Oxidation to Cumene (B47948) Hydroperoxide Analogue: The most significant reaction of the isopropyl group on a benzene ring is its oxidation to a hydroperoxide. In the industrial Cumene Process, isopropylbenzene (cumene) is oxidized with air to form cumene hydroperoxide. csic.esaskfilo.commasterorganicchemistry.com This reaction proceeds via a free-radical mechanism. masterorganicchemistry.com Analogously, the isopropyl group of this compound can be oxidized to the corresponding hydroperoxide, 3-(4-(2-hydroperoxypropan-2-yl)phenyl)propan-1-ol, which could then potentially be rearranged under acidic conditions (a Hock-type rearrangement) to form a phenol (B47542) derivative and acetone. masterorganicchemistry.com

Benzylic Oxidation to Carboxylic Acid: Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate (KMnO₄), an alkyl group on a benzene ring can be oxidized down to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.org In this case, the isopropyl group would be oxidized to a carboxyl group, leading to the formation of 4-(3-hydroxypropyl)benzoic acid.

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Hydroperoxidation | O₂ (Air), Radical Initiator | 3-(4-(2-Hydroperoxypropan-2-yl)phenyl)propan-1-ol | csic.esmasterorganicchemistry.com |

| Benzylic Oxidation | KMnO₄, H₂O, Heat | 4-(3-Hydroxypropyl)benzoic acid | libretexts.org |

Derivatization Strategies for Advanced Chemical Synthesis

Derivatization of this compound involves targeted chemical modifications to create new molecules with distinct properties and functionalities. These strategies are fundamental in developing compounds for specialized applications, ranging from medicinal chemistry to materials science. The primary alcohol offers a reactive handle for numerous transformations, while the aromatic ring can participate in various substitution and cyclization reactions.

While specific literature detailing the use of this compound in the synthesis of complex polycyclic and heterocyclic scaffolds is limited, its structure makes it a promising precursor for such transformations. General synthetic strategies applicable to this molecule can be inferred from established organic chemistry principles. The formation of these complex scaffolds typically involves intramolecular reactions, where the propyl chain attached to the phenyl ring acts as a tether to form new rings.

Key to these strategies is the initial conversion of the terminal alcohol group into a different functional group that can react with the aromatic ring. For example, oxidation of the alcohol to a carboxylic acid, followed by an acid-catalyzed intramolecular acylation (a Friedel-Crafts reaction), could lead to the formation of a tetralone derivative.

Potential Intramolecular Cyclization Pathways:

| Precursor Synthesized from this compound | Reaction Type | Resulting Scaffold |

| 3-(4-Isopropylphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Isopropyl-substituted Tetralone |

| 1-(3-Halopropyl)-4-isopropylbenzene | Intramolecular Friedel-Crafts Alkylation | Isopropyl-substituted Tetralin |

| 3-(4-Isopropylphenyl)propanal | Pictet-Spengler Reaction (with a suitable amine) | Tetrahydroisoquinoline derivative |

These cyclization reactions are powerful tools in synthetic chemistry for building molecular complexity from relatively simple starting materials. The isopropyl group on the aromatic ring would direct these cyclization reactions to the ortho position, leading to specific isomers of the resulting polycyclic systems. The synthesis of various heterocyclic compounds often proceeds through multi-step reactions involving cycloadditions and annulations. semanticscholar.org For instance, derivatives of this compound could potentially be used in Diels-Alder reactions or other cycloaddition cascades to form intricate heterocyclic frameworks. nih.gov

The derivatization of this compound is a key strategy for tuning its physical and biological properties for specific uses. The primary alcohol is readily converted into a wide array of other functional groups.

Esterification: The reaction with carboxylic acids or their derivatives (like acid chlorides) under acidic catalysis produces esters. youtube.comyoutube.com These esters are often explored for applications in fragrances and as specialty solvents.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can yield various ethers. These derivatives can have applications in materials science or as intermediates.

Conversion to Amines: The alcohol can be converted into a leaving group (e.g., a tosylate) and then displaced by an amine, or it can be oxidized to an aldehyde and subjected to reductive amination. Aryl propanolamine (B44665) scaffolds are of significant interest in medicinal chemistry. For example, numerous 1-aryl-3-substituted propanol (B110389) derivatives have been synthesized and evaluated for their potential as antimalarial agents, demonstrating the utility of this molecular backbone in drug discovery. nih.gov Similarly, derivatives of 3,3-diphenylpropylamines are investigated as prodrugs for treating conditions like urinary incontinence, highlighting the pharmacological potential of modifying such structures. google.com

Table of Potential Derivatives and Applications:

| Derivative | Class of Compound | Reagents/Reaction | Potential Application |

| 3-(4-Isopropylphenyl)propyl acetate | Ester | Acetic Anhydride, Pyridine | Fragrance, Flavoring Agent |

| 3-(4-Isopropylphenyl)propyl tosylate | Sulfonate Ester | Tosyl Chloride, Pyridine | Synthetic Intermediate (for SN2 reactions) |

| 3-(4-Isopropylphenyl)propylamine | Amine | 1. Oxidation to aldehyde; 2. NH₃, H₂, Pd/C | Pharmaceutical Precursor |

| 1-(3-Bromopropyl)-4-isopropylbenzene | Alkyl Halide | PBr₃ | Intermediate for Grignard reagents, Alkylations |

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Direct mechanistic and kinetic studies on this compound are not widely reported. However, the reaction mechanisms can be confidently predicted based on the well-understood chemistry of primary alcohols and substituted benzenes. byjus.comlearncbse.in

The reactions of the alcohol group primarily fall into two categories based on bond cleavage: cleavage of the O-H bond, where the alcohol acts as a nucleophile, and cleavage of the C-O bond, where a protonated or activated alcohol acts as an electrophile.

Oxidation: The oxidation of this compound follows standard mechanisms for primary alcohols.

To the Aldehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC), the reaction proceeds via the formation of a chromate (B82759) ester followed by an E2-type elimination of a proton from the carbinol carbon.

To the Carboxylic Acid: Stronger oxidizing agents like potassium dichromate in acid (H₂Cr₂O₇) will first oxidize the alcohol to the aldehyde. youtube.com The aldehyde then forms a hydrate (B1144303) in the aqueous acidic medium, which is subsequently oxidized to the carboxylic acid.

Esterification (Fischer Esterification): This acid-catalyzed equilibrium reaction with a carboxylic acid involves several key mechanistic steps:

Protonation of the carbonyl oxygen of the carboxylic acid to activate it towards nucleophilic attack.

Nucleophilic attack by the hydroxyl oxygen of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the new oxonium ion to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Kinetic studies on the esterification of similar alcohols, like 1-propanol, show that the reaction rate is influenced by temperature, molar ratios of reactants, and catalyst concentration. ceon.rs For this compound, the bulky isopropylphenyl group is sterically remote from the reactive hydroxyl group and is not expected to significantly hinder the rate of esterification compared to n-propanol.

Dehydration: Acid-catalyzed dehydration of a primary alcohol like this would proceed via an E2 mechanism. learncbse.in

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

A base (another alcohol molecule or the conjugate base of the acid) removes a proton from the adjacent carbon (C2), while the protonated hydroxyl group departs simultaneously, forming an alkene. Due to the stability of the potential carbocation, an E1 mechanism could also be a minor pathway, but for primary alcohols, E2 is generally favored.

Table of Key Reactions and Mechanistic Features:

| Reaction | Reagents | Key Mechanism | Rate-Determining Step |

| Oxidation (to aldehyde) | PCC | Chromate ester formation followed by E2 elimination | E2 elimination |

| Fischer Esterification | R'COOH, H⁺ | Nucleophilic Acyl Substitution | Nucleophilic attack or dehydration of tetrahedral intermediate |

| Dehydration (to alkene) | Conc. H₂SO₄, Heat | E2 Elimination | Bimolecular elimination of water |

| Halogenation (to alkyl bromide) | PBr₃ | SN2 | Nucleophilic attack by bromide on the phosphonium (B103445) intermediate |

Biotransformation and Environmental Degradation of 3 4 Isopropyl Phenyl Propan 1 Ol

Microbial Degradation Pathways

The breakdown of aromatic compounds like 3-(4-Isopropyl-phenyl)-propan-1-ol by microorganisms is a key process in their environmental removal. Both bacteria and fungi possess diverse metabolic capabilities to catabolize such molecules.

Bacterial Metabolism and Enzymatic Systems Involved in Arylpropanol Catabolism

Bacteria employ a range of enzymatic systems to break down arylpropanols. The initial steps often involve the oxidation of the alcohol group and subsequent cleavage of the aromatic ring. While specific studies on this compound are limited, the metabolism of structurally similar compounds provides significant insights.

The metabolism of aromatic compounds in bacteria is a well-documented process. nih.gov Many bacteria utilize a central metabolic pathway, the Krebs cycle, for energy production, which can be fed by the breakdown products of more complex molecules. nih.gov The process of converting various sugars and other organic molecules into pyruvate (B1213749) through glycolysis is a common first step. youtube.com

For aromatic compounds, specialized enzymatic pathways are required. For instance, in the degradation of the herbicide isoproturon, which shares the 4-isopropylphenyl moiety, bacteria like Pseudomonas putida and Acinetobacter johnsonii have been shown to be effective. nih.gov The initial steps in the breakdown of such compounds often involve demethylation and hydroxylation. nih.gov A key enzyme in the degradation of aromatic rings is catechol 1,2-dioxygenase, which catalyzes the cleavage of the catechol ring, a common intermediate in the breakdown of many aromatic pollutants. nih.govnih.gov The expression of the gene encoding this enzyme, catA, has been shown to increase in the presence of isoproturon, indicating its crucial role in the degradation pathway. nih.gov

The general strategy of bacterial metabolism involves a series of catabolic and anabolic reactions. bmglabtech.com Catabolic pathways break down complex molecules into simpler ones, releasing energy, while anabolic pathways use this energy to build up cellular components. bmglabtech.com This fundamental principle applies to the degradation of arylpropanols, where the compound serves as a carbon and energy source for the bacteria.

Fungal Transformation Processes and Metabolite Identification

Fungi, particularly filamentous fungi, are known for their remarkable ability to transform a wide array of organic compounds, including those that are resistant to bacterial degradation. nih.govspringernature.com This capability is largely due to their production of extracellular enzymes and their robust metabolic systems.

Fungal transformation can lead to various modifications of the parent compound, such as hydroxylation, oxidation, and conjugation. These processes can result in the formation of various metabolites. For example, in the study of fungal degradation of UV filters, which are also aromatic compounds, fungi like Trametes versicolor have been shown to effectively degrade substances like benzophenone-3. researchgate.net The identification of metabolites is crucial to understanding the degradation pathway and assessing any potential residual biological activity. researchgate.net

In a study on the fungal transformation of other complex organic molecules, Camarosporium laburnicola was used to produce bioactive metabolites. nih.gov This highlights the potential of fungi not only to degrade but also to modify compounds into potentially useful products. The optimization of fungal biotransformation processes is an active area of research, aiming to enhance the yield and efficiency of these reactions. nih.gov

Metabolite identification is a key aspect of these studies. Techniques such as gas chromatography-mass spectrometry (GC-MS) are powerful tools for analyzing the complex mixture of compounds produced during fungal metabolism. msstate.edu For instance, a study on sweet potato soft rot identified several volatile organic compounds, including 1-propanol, as biomarkers for the fungal disease. msstate.edu This demonstrates the ability of fungi to produce a variety of metabolites, including simpler alcohols, from more complex starting materials.

Enzymatic Biocatalysis for Production or Modification of this compound

The use of isolated enzymes for chemical synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes can be used for both the production and modification of specific compounds like this compound.

Characterization of Specific Biocatalysts (e.g., Oxidoreductases, Hydrolases)

A variety of enzymes can be employed in biocatalysis. Oxidoreductases, for example, are involved in oxidation-reduction reactions and could be used to synthesize this compound from the corresponding aldehyde or acid. Conversely, they could also be used to oxidize the alcohol to other functional groups. Hydrolases, such as lipases and esterases, are commonly used for the resolution of racemic mixtures to produce enantiomerically pure compounds. nih.gov

The characterization of these biocatalysts is essential for their effective application. This includes determining their substrate specificity, optimal reaction conditions (pH, temperature), and stability. For instance, lipases have been successfully used in the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a precursor in the synthesis of the antidepressant fluoxetine. nih.gov The immobilization of enzymes on solid supports is a common strategy to improve their stability and reusability. nih.gov

Enzymatic systems are also central to the catabolism of molecules within organisms. For example, the enzyme dipeptidyl peptidase IV plays a crucial role in the in-vivo degradation of the hormone glucagon-like peptide-2. nih.gov Understanding these natural enzymatic processes can provide valuable insights for the development of industrial biocatalysts.

The study of enzymatic antioxidant systems also reveals the diversity and efficiency of biological catalysts. nih.gov Enzymes like superoxide (B77818) dismutases and catalases are highly effective at detoxifying reactive oxygen species, showcasing the power of enzymatic catalysis. nih.gov

Optimization of Biotransformation Conditions for Chemo-, Regio-, and Stereoselectivity

A major advantage of biocatalysis is the high degree of selectivity that can be achieved. Enzymes can often distinguish between different functional groups (chemoselectivity), different positions on a molecule (regioselectivity), and different stereoisomers (stereoselectivity).

The optimization of reaction conditions is critical to maximizing this selectivity. Factors such as solvent, temperature, and substrate concentration can all influence the outcome of a biocatalytic reaction. For instance, the use of ionic liquids as additives has been shown to enhance the activity and stereoselectivity of lipases in the resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov

Methodologies like Design of Experiments (DoE) can be employed to systematically optimize multiple reaction parameters simultaneously. nih.gov This approach was used to enhance the production of telomerase activators through fungal biotransformation, leading to a significant increase in product yield. nih.gov

The pursuit of chemo-, regio-, and stereoselective synthetic methods is a major theme in modern organic chemistry. mdpi.comrsc.orgmdpi.com Biocatalysis is a powerful tool in this endeavor, offering environmentally friendly routes to complex molecules with high precision.

Environmental Fate and Persistence Studies (Non-Human Organisms and Abiotic Processes)

The environmental fate of a chemical is determined by a combination of its intrinsic properties and the environmental conditions it is exposed to. nih.gov For this compound, its persistence, potential for bioaccumulation, and degradation through abiotic processes are important considerations.

Persistent organic pollutants (POPs) are chemicals that are resistant to degradation and can remain in the environment for long periods. europa.eu They can be transported over long distances and accumulate in the food chain, posing a risk to ecosystems and human health. europa.eunih.gov While this compound is not currently classified as a POP, understanding its environmental persistence is crucial for assessing its potential environmental impact.

The degradation of organic compounds in the environment can occur through both biological and non-biological (abiotic) processes. Abiotic processes include hydrolysis, photolysis (breakdown by sunlight), and oxidation. nih.gov The rate of these processes depends on factors such as water availability, sunlight intensity, and the presence of other reactive chemical species.

Studies on the biodegradation of similar compounds can provide clues about the likely fate of this compound. For example, n-propanol is known to be readily biodegradable, making it unlikely to persist in the environment or accumulate in the food chain. epa.gov In contrast, some metabolites of other aromatic compounds, such as a bio-oxidation product of bisphenol A, have been found to be persistent in environmental waters. nih.gov

Biotransformation and Envir

Advanced Analytical Methodologies for Chemical Characterization of 3 4 Isopropyl Phenyl Propan 1 Ol

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide a powerful lens through which the intricate structural details of 3-(4-Isopropyl-phenyl)-propan-1-ol can be observed. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of information regarding its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The integrated proton ratio is expected to be consistent with the compound's structural formula. docbrown.info For instance, the aromatic protons will exhibit signals in the downfield region, typically around 7.0-7.5 ppm, while the aliphatic protons will appear in the upfield region. The splitting patterns of these signals, arising from spin-spin coupling, reveal the connectivity of adjacent protons. docbrown.info For example, the triplet observed for the methylene (B1212753) group adjacent to the hydroxyl group is indicative of its coupling with the neighboring methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the chemical environment of each carbon atom. docbrown.info The number of distinct signals in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms. For example, the carbon atom of the hydroxymethyl group (CH₂OH) would resonate at a higher chemical shift compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity on the molecular structure. COSY spectra reveal correlations between coupled protons, confirming the connectivity established from ¹H NMR. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Click to view interactive data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1-7.2 | 126-128 |

| Aromatic C (quaternary) | - | 140-147 |

| CH (isopropyl) | 2.8-3.0 | 33-35 |

| CH₃ (isopropyl) | 1.2-1.3 | 23-25 |

| CH₂ (benzylic) | 2.6-2.7 | 31-33 |

| CH₂ | 1.8-1.9 | 34-36 |

| CH₂OH | 3.6-3.7 | 61-63 |

| OH | Variable | - |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. docbrown.info

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (178.28 g/mol ). nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), resulting in a peak at [M-18]⁺. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation pattern for alcohols. libretexts.org

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific fragment ion is selected and subjected to further fragmentation, providing more intricate details about the connectivity of the molecule.

Click to view interactive data table of expected mass spectrometry fragments for this compound.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 178 | [C₁₂H₁₈O]⁺ (Molecular Ion) |

| 160 | [M - H₂O]⁺ |

| 133 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 117 | [C₉H≂]⁺ (Tropylium ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. docbrown.info

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed between 2850-3000 cm⁻¹. libretexts.org The presence of the isopropyl group can be confirmed by the characteristic C-H bending vibrations around 1385 and 1365 cm⁻¹. Finally, the C-O stretching vibration of the primary alcohol would be visible in the 1050-1150 cm⁻¹ region.

Click to view interactive data table of characteristic IR absorption bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (primary alcohol) | 1050-1150 | Strong |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. msu.edu The aromatic ring in this compound acts as a chromophore. science-softcon.de

The UV-Visible spectrum of this compound is expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of the π → π* transitions of the benzene (B151609) ring. msu.edu The presence of the isopropyl and propanol (B110389) substituents on the benzene ring may cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) with Diverse Detection Systems (e.g., FID, MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net For this compound, GC is an ideal method for assessing its purity and can be coupled with various detectors for comprehensive analysis.

GC-FID (Flame Ionization Detection): A flame ionization detector (FID) is a common and robust detector for GC. exlibrisgroup.com It is highly sensitive to organic compounds and provides a signal proportional to the amount of carbon atoms in the analyte. A GC-FID analysis of this compound would show a single major peak if the compound is pure, with the retention time being a characteristic property under specific chromatographic conditions.

GC-MS (Mass Spectrometry): Coupling GC with a mass spectrometer provides the ultimate combination of separation and identification. jmchemsci.com As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for the peak corresponding to this compound can be compared with library spectra for definitive identification. jmchemsci.com Furthermore, any impurity peaks in the chromatogram can also be identified by their respective mass spectra.

Click to view interactive data table of typical GC parameters for the analysis of this compound.

**5.2.2. High-Pe

Computational Chemistry and Molecular Modeling of 3 4 Isopropyl Phenyl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3-(4-Isopropyl-phenyl)-propan-1-OL. By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties, including the distribution of electron density, orbital energies, and electrostatic potential. These calculations are foundational for predicting the molecule's reactivity.

For derivatives of cumene (B47948) and pyrimidine, DFT computations at the B3LYP/6-311G** level of theory have been used to perform geometry optimizations and structural confirmations. doaj.org Similar levels of theory are applicable to this compound to elucidate its fundamental electronic characteristics. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this context. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 0.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and based on typical results for similar aromatic alcohols, calculated using DFT methods.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution on the molecular surface and the nature of intramolecular and intermolecular interactions. doaj.org For this compound, NBO analysis would reveal hyperconjugative interactions and the delocalization of electron density between the phenyl ring and the propanol (B110389) side chain.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the propanol side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

Studies on the related molecule, 3-phenylpropanol, have utilized ab initio molecular orbital calculations at the MP2/6-31G* level for the ground state to identify stable conformers. rsc.org These studies revealed that the stability of different conformers is influenced by van der Waals interactions. rsc.org For this compound, the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the propanol chain, as well as the orientation of the isopropyl group, would be the primary focus of such an analysis. The energy landscape can be explored by systematically rotating these bonds and calculating the corresponding energy at each step.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ) | Dihedral Angle (Cβ-Cγ) | Relative Energy (kcal/mol) |

| A | gauche | gauche | 0.00 |

| B | anti | gauche | 0.25 |

| C | gauche | anti | 0.40 |

| D | anti | anti | 0.75 |

Note: This table presents a hypothetical energy landscape for illustrative purposes, based on the known conformational preferences of similar molecules like 3-phenylpropanol.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be employed to study this compound in various environments, such as in a solvent or interacting with a biological macromolecule. For instance, simulations of aromatic alcohols in mixtures can elucidate the nature of intermolecular interactions, such as hydrogen bonding. rsc.org In the context of this compound, MD simulations could be used to:

Analyze Solvation: Understand how water or other solvent molecules arrange themselves around the solute and the dynamics of these interactions.

Study Conformational Dynamics: Observe transitions between different conformational states and determine their relative populations and lifetimes.

Simulate Binding: Investigate how the molecule might bind to a receptor or enzyme, providing insights into its potential biological activity.

The stability of ligand-protein interactions can be assessed through MD simulations, which is a common practice in drug discovery and development. nih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: Density Functional Theory, often combined with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting NMR chemical shifts. nih.govnih.gov For this compound, DFT calculations could predict the 1H and 13C chemical shifts. researchgate.net By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be confirmed.

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which can be compared with experimental spectra to assign the observed bands to specific molecular motions. nih.gov For isopropylbenzene, ab initio 6-31G(d) force fields have been used to calculate normal mode wave numbers and IR intensities, aiding in the assignment of observed spectral bands. nih.gov A similar approach for this compound would involve calculating the vibrational frequencies for its stable conformers.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| O-H Stretch | Alcohol | 3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Propanol & Isopropyl | 2850 - 2960 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | Alcohol | 1050 |

Note: These are representative frequencies based on DFT calculations for similar molecules and are subject to variation based on the specific computational method and basis set used.

In Silico Screening for Potential Catalytic or Binding Interactions

In silico screening techniques, such as molecular docking, are used to predict the binding affinity and mode of a small molecule to a protein or other macromolecular target. This approach is widely used in drug discovery to identify potential lead compounds.

For this compound, in silico screening could be used to explore its potential to interact with various biological targets. The process typically involves:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Molecular Docking: Computationally placing the 3D structure of this compound into the binding site of the target protein.

Scoring: Using a scoring function to estimate the binding affinity and rank different binding poses.

Such screening studies have been successfully applied to various phenolic compounds to assess their interactions with cellular modulators like G-protein-coupled receptors, ion channels, and enzymes. nih.gov The results of these screenings can prioritize compounds for further experimental testing and provide insights into their potential mechanisms of action.

Applications As a Precursor in Fine Chemical and Pharmaceutical Synthesis

Intermediate in the Synthesis of Other Arylpropanolamine and Analogous Scaffolds

The 3-arylpropanolamine framework is a key structural feature in numerous biologically active compounds. 3-(4-Isopropyl-phenyl)-propan-1-ol serves as a logical precursor to a range of these molecules. The terminal hydroxyl group can be readily converted into other functional groups, such as amines, to generate the desired arylpropanolamine scaffold.

A primary application of this chemical is as a starting material for the synthesis of 3-(4-Isopropylphenyl)propan-1-amine. cymitquimica.comsigmaaldrich.com This transformation can be achieved through various synthetic routes, including the conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source, or through an oxidation-reductive amination sequence.

Furthermore, the principles of arylpropanolamine synthesis can be extended to create a diverse array of analogous structures. For instance, synthetic methodologies developed for phenolic 1-aryl-3-arylamino-1-propanones demonstrate the versatility of the propan-1-one backbone in generating complex amine derivatives. While not starting from this compound itself, these methods, which involve the reaction of ketonic Mannich bases with various amines, showcase the potential for creating a library of compounds with varied aromatic and amine substituents. This highlights the adaptability of the core structure of this compound for similar synthetic strategies.

The following table outlines the key transformation from this compound to its corresponding amine, a critical step in the synthesis of more complex arylpropanolamines.

| Starting Material | Key Transformation | Product |

| This compound | Amination | 3-(4-Isopropylphenyl)propan-1-amine |

Role in the Construction of Natural Product Analogues and Their Derivatives

The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aiming to replicate or improve upon the biological activities of naturally occurring compounds. This compound, with its distinct isopropylphenyl moiety, represents a valuable building block for creating analogues of natural products that feature similar substituted aromatic rings. rsc.org

While direct total synthesis of a natural product from this compound is not prominently documented in publicly available literature, its potential as a starting material in diversity-oriented synthesis is significant. nih.govrroij.comresearchgate.nete-bookshelf.de This approach focuses on the creation of large, structurally diverse libraries of compounds from a common core structure. The 4-isopropylphenyl group can mimic or replace similar functionalities found in various natural products, allowing for the systematic exploration of structure-activity relationships.

For example, many natural products contain substituted phenyl rings as key recognition elements for biological targets. By incorporating this compound into a synthetic scheme, chemists can generate novel analogues that probe the importance of the isopropyl substituent for biological activity. The three-carbon chain also provides a flexible linker that can be further elaborated to introduce additional functional groups and stereochemical complexity, mimicking the intricate architectures of natural products.

The table below illustrates the conceptual application of this compound in the generation of natural product analogues.

| Core Scaffold | Representative Natural Product Class | Potential Role of this compound |

| Substituted Phenylpropanoid | Lignans, Neolignans | Introduction of a specific lipophilic aromatic moiety. |

| Aryl-containing Alkaloids | Various | As a fragment to build up more complex heterocyclic systems. |

Development of Novel Synthetic Pathways Utilizing this compound as a Core Building Block

The unique structure of this compound also makes it an attractive starting point for the development of novel synthetic methodologies. The presence of both an aromatic ring and a primary alcohol allows for a wide range of chemical transformations, enabling the construction of new molecular frameworks.

One area of potential is in the synthesis of novel heterocyclic compounds. The propanol (B110389) side chain can be functionalized and cyclized to form various heterocyclic rings, which are prevalent in many pharmaceutical agents. For instance, the development of synthetic routes to 1-aryl-3-piperidone derivatives showcases how related 3-aryl-propanol structures can be utilized to construct six-membered nitrogen-containing rings. Such strategies could be adapted to this compound to generate new piperidine-based compounds with potential biological activity.

Moreover, the aromatic ring of this compound can be a substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of more complex and highly substituted aromatic systems, which can be further elaborated into novel chemical entities. The development of new catalytic methods that can selectively functionalize the aromatic ring or the aliphatic chain would further enhance the utility of this compound as a versatile building block.

The following table provides examples of potential novel synthetic pathways starting from this compound.

| Starting Material | Potential Reaction Type | Resulting Novel Structure |

| This compound | Intramolecular Cyclization | Substituted Tetrahydronaphthalenes |

| This compound | Multi-component Reactions | Highly functionalized acyclic and cyclic compounds |

| This compound | C-H Activation/Functionalization | Derivatized aromatic and aliphatic chains |

Contribution to the Synthesis of Chiral Intermediates for Stereochemically Controlled Processes

Stereochemistry plays a critical role in the activity of many pharmaceutical compounds. The synthesis of single-enantiomer drugs is often essential to maximize efficacy and minimize side effects. This compound can serve as a prochiral starting material for the synthesis of valuable chiral intermediates.

The key to its use in stereochemically controlled processes lies in the ability to introduce a new stereocenter in a controlled manner or to resolve the racemic mixture of a derivative. For example, oxidation of the primary alcohol to an aldehyde or ketone, followed by asymmetric reduction or addition of a chiral nucleophile, can generate a chiral secondary alcohol with high enantiomeric excess.